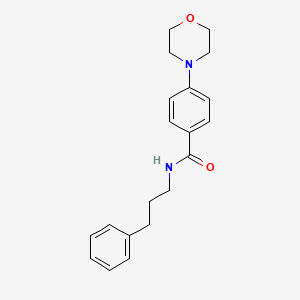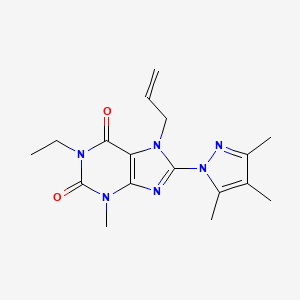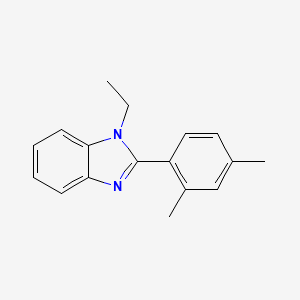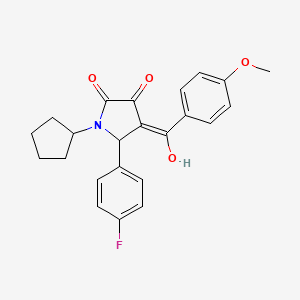![molecular formula C17H16ClIO4 B4670708 4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B4670708.png)
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde
Übersicht
Beschreibung
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde is an organic compound that features a complex structure with multiple functional groups, including a chlorophenoxy group, an iodinated benzene ring, and a methoxybenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the chlorophenoxypropoxy intermediate: This step involves the reaction of 4-chlorophenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 4-(3-chloropropoxy)chlorobenzene.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in an acidic medium to introduce the iodine atom at the desired position on the benzene ring.
Methoxylation: The iodinated intermediate is further reacted with methoxybenzaldehyde under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions like the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Boronic acids and palladium catalysts in an inert atmosphere.
Major Products
Oxidation: 4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the iodine atom allows for further functionalization through substitution reactions, while the aldehyde group provides a site for oxidation or reduction, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIO4/c1-21-16-10-12(11-20)9-15(19)17(16)23-8-2-7-22-14-5-3-13(18)4-6-14/h3-6,9-11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHWBIWFNLYLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(2-methoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4670636.png)


![3-BUTYL-5-[(Z)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4670648.png)
![3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4670654.png)
![N-(4-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4670663.png)

![4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]-N-(1,3-THIAZOL-2-YL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4670682.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4670698.png)
![N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4670700.png)
![N-({4-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B4670704.png)

amino]benzamide](/img/structure/B4670721.png)
